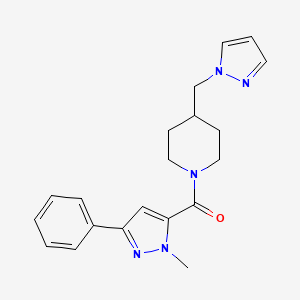
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
The compound shares structural similarities with pyrazole derivatives that have been extensively studied for their interactions with biological receptors. For instance, a study detailed the molecular interactions of a pyrazole antagonist with the CB1 cannabinoid receptor, employing computational methods to understand its conformational dynamics and interaction mechanisms with the receptor (Shim et al., 2002). This research provides insights into how similar compounds might interact with biological targets, highlighting their potential application in designing receptor-specific drugs.
Synthesis and Characterization
Pyrazolines, including derivatives similar to the compound of interest, have been synthesized and characterized, revealing their biological activities. For example, Mumtaz et al. (2015) synthesized derivatives of 3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and evaluated their antimicrobial and phytotoxic activities (Mumtaz et al., 2015). Such studies demonstrate the compound's relevance in developing new antimicrobial agents and exploring their effects on plant growth, which could have agricultural implications.
Structural Analyses
Structural analysis of pyrazole derivatives has been conducted to understand their chemical and physical properties better. Rajni Swamy et al. (2013) examined isomorphous structures related to pyrazole derivatives, providing valuable data on their crystalline forms and stability (Rajni Swamy et al., 2013). This information is crucial for pharmaceutical applications, where the stability and crystallinity of compounds can significantly affect their efficacy and shelf life.
Antimicrobial Activity Studies
The antimicrobial properties of pyrazoline derivatives have been a subject of research, with studies showing that these compounds exhibit significant activity against various microbial strains. Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial efficacy, finding that some compounds displayed promising activity (Kumar et al., 2012). Research in this area suggests potential applications in developing new antimicrobial drugs to combat resistant microbial strains.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-19(14-18(22-23)17-6-3-2-4-7-17)20(26)24-12-8-16(9-13-24)15-25-11-5-10-21-25/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGRVABJNUNLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

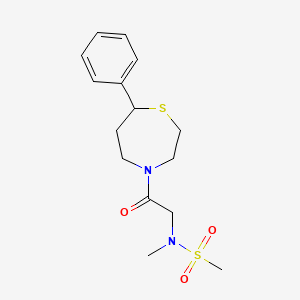
![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)
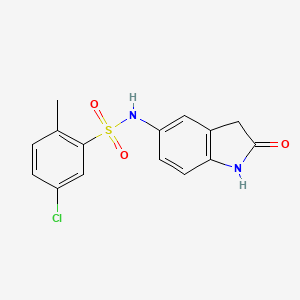
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
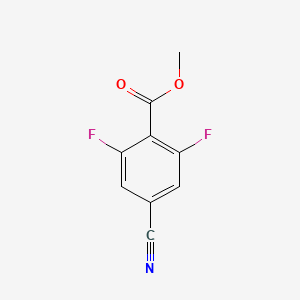
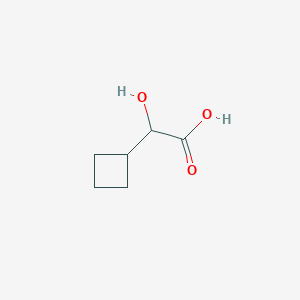
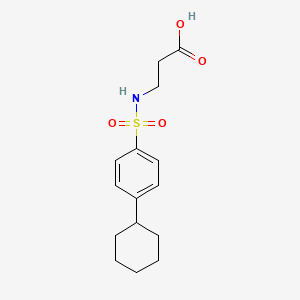
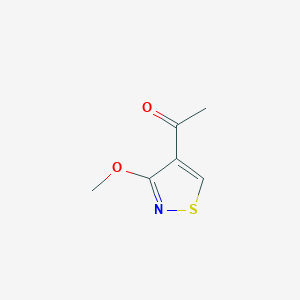
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
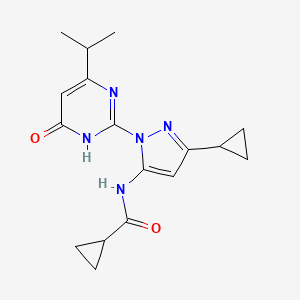

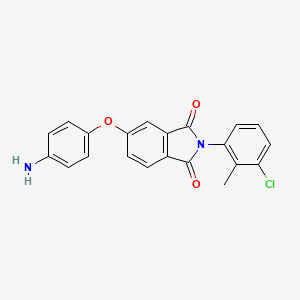
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
